Lipophilicity Advantage: 4-Phenyl-1H-pyrazol-3-ol vs. 4-Methyl-1H-pyrazol-3-ol
The 4-phenyl substituent provides a substantial lipophilicity increase over the 4-methyl analog, as quantified by computed XLogP3. This difference directly impacts membrane permeability and protein binding in fragment-based campaigns [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 4-Methyl-1H-pyrazol-3-ol (CAS 3947-61-3): XLogP3 = 0.49 |
| Quantified Difference | ΔXLogP3 = +0.91 (approximately 1 log unit) |
| Conditions | Computed by XLogP3 algorithm; PubChem release 2025.09.15 |
Why This Matters
Higher lipophilicity (ΔXLogP3 ≈ +0.9) makes the 4-phenyl derivative preferable when target binding pockets require hydrophobic interactions, while the 4-methyl analog may be insufficiently lipophilic.
- [1] PubChem. 4-Phenyl-1H-pyrazol-3-ol. Compound Summary CID 10487173. National Center for Biotechnology Information. Accessed 2026-05-05. View Source
- [2] PubChem. 4-Methyl-1H-pyrazol-3-ol. Compound Summary CID 135560401. National Center for Biotechnology Information. Accessed 2026-05-05. View Source
